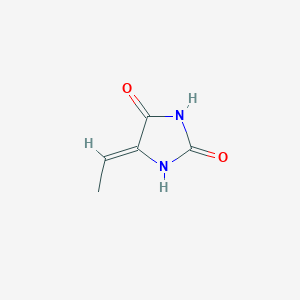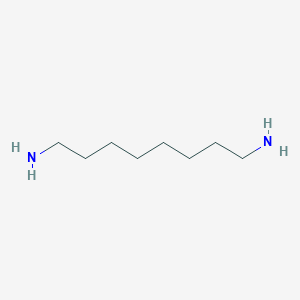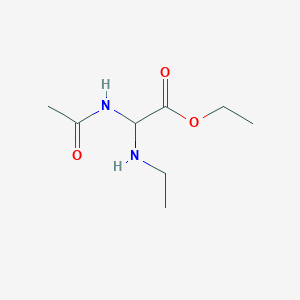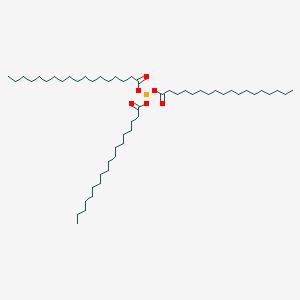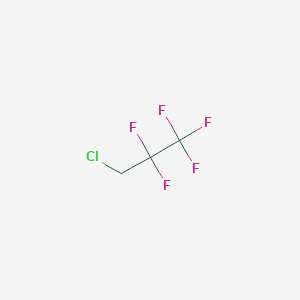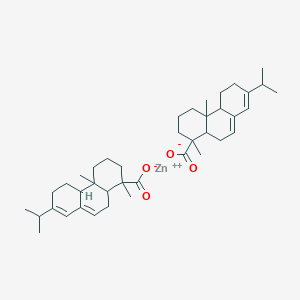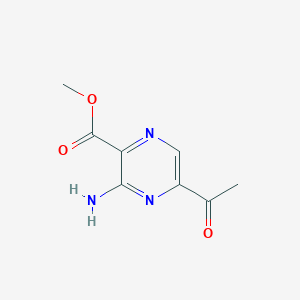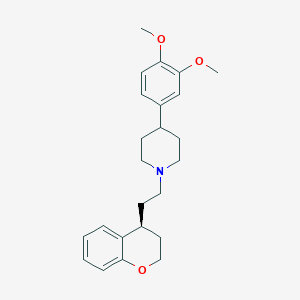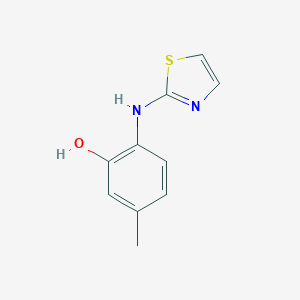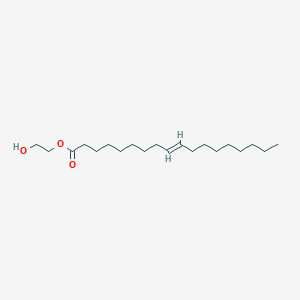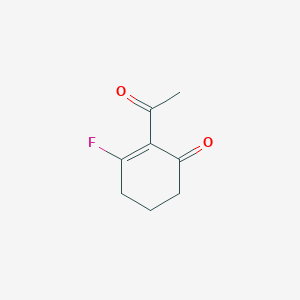
2-Acetyl-3-fluorocyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-fluorocyclohex-2-en-1-one, also known as FFCK, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a new drug candidate. This compound belongs to the family of cyclohexenone derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-fluorocyclohex-2-en-1-one is not fully understood, but studies have suggested that it may act on multiple targets within cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression. This inhibition leads to the activation of pro-apoptotic genes and subsequent apoptosis in cancer cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Acetyl-3-fluorocyclohex-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anti-cancer agent. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been found to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, 2-Acetyl-3-fluorocyclohex-2-en-1-one has been studied for its effects on the cardiovascular system, and it has been found to have vasodilatory effects on isolated rat aorta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Acetyl-3-fluorocyclohex-2-en-1-one in lab experiments is its high purity and efficiency of synthesis. This allows for accurate and reproducible results. However, one limitation is that the mechanism of action of 2-Acetyl-3-fluorocyclohex-2-en-1-one is not fully understood, which makes it difficult to design experiments to specifically target its effects.
Direcciones Futuras
There are several future directions for the study of 2-Acetyl-3-fluorocyclohex-2-en-1-one. One direction is to further investigate its anti-tumor activity and potential as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and identify specific targets for drug development.
Métodos De Síntesis
The synthesis of 2-Acetyl-3-fluorocyclohex-2-en-1-one can be achieved through a multi-step process using starting materials such as cyclohexanone and acetyl chloride. The first step involves the reaction of cyclohexanone with acetyl chloride to produce 2-acetylcyclohexanone. This intermediate is then treated with fluorine gas in the presence of a catalyst to yield 2-Acetyl-3-fluorocyclohex-2-en-1-one. The overall process is efficient and yields high purity of 2-Acetyl-3-fluorocyclohex-2-en-1-one.
Aplicaciones Científicas De Investigación
2-Acetyl-3-fluorocyclohex-2-en-1-one has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Acetyl-3-fluorocyclohex-2-en-1-one has been studied for its potential as an anti-viral agent, specifically against the influenza virus. These findings suggest that 2-Acetyl-3-fluorocyclohex-2-en-1-one has the potential to be developed into a new drug candidate for the treatment of cancer, inflammation, and viral infections.
Propiedades
Número CAS |
134614-45-2 |
|---|---|
Nombre del producto |
2-Acetyl-3-fluorocyclohex-2-en-1-one |
Fórmula molecular |
C8H9FO2 |
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
2-acetyl-3-fluorocyclohex-2-en-1-one |
InChI |
InChI=1S/C8H9FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4H2,1H3 |
Clave InChI |
FNQQBBSIADKHFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CCCC1=O)F |
SMILES canónico |
CC(=O)C1=C(CCCC1=O)F |
Sinónimos |
2-Cyclohexen-1-one, 2-acetyl-3-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



